
(1R,3R)-3-Methoxycyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-3-Methoxycyclohexane-1-carboxylic acid is an organic compound with a unique stereochemistry, characterized by the presence of a methoxy group and a carboxylic acid group on a cyclohexane ring The compound’s stereochemistry is denoted by the (1R,3R) configuration, indicating the specific spatial arrangement of its substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Methoxycyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of cyclohexanone as a starting material. The cyclohexanone undergoes a series of reactions, including methoxylation and carboxylation, to introduce the methoxy and carboxylic acid groups at the desired positions. The reaction conditions typically involve the use of strong bases and acids, as well as specific catalysts to control the stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process . These reactors allow for precise control over reaction parameters, leading to higher purity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R)-3-Methoxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, (1R,3R)-3-Methoxycyclohexanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid, (1R,3R)-3-Methoxycyclohexanol, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(1R,3R)-3-Methoxycyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (1R,3R)-3-Methoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis, receptor activation or inhibition, and modulation of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
- (1R,3S)-3-Methoxycyclohexane-1-carboxylic acid
- (1S,3R)-3-Methoxycyclohexane-1-carboxylic acid
- (1S,3S)-3-Methoxycyclohexane-1-carboxylic acid
Uniqueness
(1R,3R)-3-Methoxycyclohexane-1-carboxylic acid is unique due to its specific (1R,3R) stereochemistry, which imparts distinct chemical and biological properties. This configuration can lead to different reactivity and interactions compared to its stereoisomers, making it valuable in stereoselective synthesis and research applications .
Propiedades
Número CAS |
73873-54-8 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
(1R,3R)-3-methoxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m1/s1 |
Clave InChI |
KAWNRNMMEKTYGM-RNFRBKRXSA-N |
SMILES isomérico |
CO[C@@H]1CCC[C@H](C1)C(=O)O |
SMILES canónico |
COC1CCCC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12279594.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide](/img/structure/B12279606.png)
![tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate](/img/structure/B12279608.png)
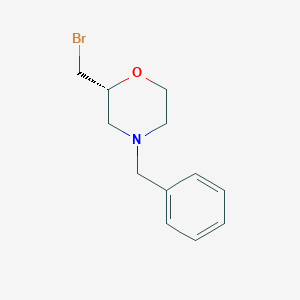

![N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt](/img/structure/B12279620.png)

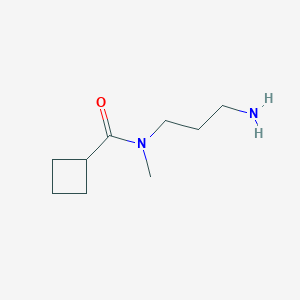
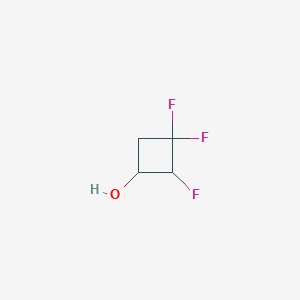
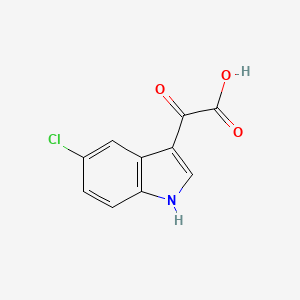
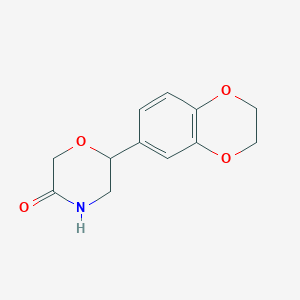

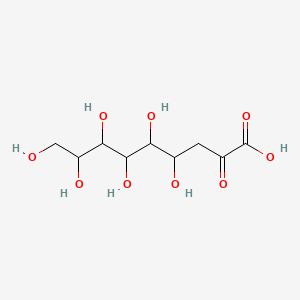
![Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B12279671.png)
